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Introduction to Indapamide Solid Forms and Stability
Significance

Indapamide is a thiazide-like diuretic drug widely used for treating hypertension and heart failure. Like
many pharmaceutical compounds, it can exist in multiple solid forms, primarily crystalline and amorphous
states, each with distinct thermodynamic properties that significantly impact product performance. The
crystalline form is thermodynamically stable but exhibits poor aqueous solubility, which can limit its
bioavailability. In contrast, the amorphous form offers potentially higher solubility and dissolution rates

but presents challenges regarding physical stability and tendency to revert to the crystalline form over time.

Understanding the thermodynamic stability of different indapamide solid forms is crucial for pharmaceutical
scientists during formulation development. The choice between crystalline and amorphous indapamide
represents a classic trade-off in pharmaceutical development: balancing the enhanced dissolution properties
of amorphous systems against the superior stability of crystalline forms. This guide provides a
comprehensive comparison of indapamide solid forms based on experimental data, with detailed
methodologies to enable researchers to conduct their own investigations and make informed decisions in

drug development programs.
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Key Experimental Data and Comparative Analysis

Thermodynamic Properties of Indapamide Solid Forms

Table 1: Thermodynamic Properties of Crystalline and Amorphous Indapamide

Crystalline

Amorphous

Property Measurement Method Reference
Form Form
Glass Transition Not 102.6 +1.1°C Differential Scanning [1]
Temperature (Tg) applicable Calorimetry (DSC)
Heat Capacity Change Not 0.49 J-.g71.K™t Differential Scanning [2] [3]
at Tg (ACp) applicable Calorimetry (DSC)
Fragility Parameter (m)  Not 755+25 DSC at various [2] [3]
applicable cooling/heating rates
Molecular Relaxation Not 74.8 £ 0.7 Kohlrausch-Williams- [2] [3]
Time at 85°C (tTKWW) applicable minutes Watts equation
Distribution Parameter  Not 0.63+£0.01 Kohlrausch-Williams- [2] [3]
(BKWW) applicable Watts equation
Physical Ageing Not 65-85°C Isothermal physical [2] [3]
Temperature Range applicable (significant ageing studies
ageing)

Physical Ageing Kinetics of Amorphous Indapamide

Table 2: Physical Ageing Kinetics of Amorphous Indapamide at Different Temperatures

© 2026 Smolecule. All rights reserved.

2/10

Tech Support


https://www.mdpi.com/1999-4923/15/9/2341
https://pmc.ncbi.nlm.nih.gov/articles/PMC7558952/
https://www.mdpi.com/1999-4923/12/9/800
https://pmc.ncbi.nlm.nih.gov/articles/PMC7558952/
https://www.mdpi.com/1999-4923/12/9/800
https://pmc.ncbi.nlm.nih.gov/articles/PMC7558952/
https://www.mdpi.com/1999-4923/12/9/800
https://pmc.ncbi.nlm.nih.gov/articles/PMC7558952/
https://www.mdpi.com/1999-4923/12/9/800
https://pmc.ncbi.nlm.nih.gov/articles/PMC7558952/
https://www.mdpi.com/1999-4923/12/9/800
https://www.smolecule.com/products/s530602?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

. Ageing Time .
Ageing . Relaxation Molecular .
Required for . ) Experimental
Temperature . Enthalpy Relaxation Time .
Significant Enthalpy . Conditions
(°C) . (AHTr) (tKWW, minutes)
Relaxation
35 No significant ageing Not detectable  Not determined Ageing up to 32
observed hours
40 No significant ageing Not detectable = Not determined Ageing up to 32
observed hours
45 No significant ageing Not detectable  Not determined Ageing up to 32
observed hours
65 4-8 hours Increasing with  74.8 £ 0.7 Ageing up to 32
time hours
75 2-4 hours Increasing with  Data not reported Ageing up to 32
time hours
85 30-60 minutes Increasing with  Data not reported Ageing up to 32

time

Stability and Compatibility in Formulation Systems

Table 3: Stability and Compatibility Profile of Indapamide Solid Forms

hours

. Crystalline  Amorphous .

Condition/Parameter Formulation System Reference
Form Form

Chemical Stability Stable Sensitive to Individual and binary mixtures [4]
under temperature
standard and
storage humidity

Compatibility with Limited Enhanced Perindopril/amlodipine/indapamide  [5]

Perindopril data dissolution FDC
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Crystalline  Amorphous

Condition/Parameter Formulation System Reference
Form Form
in triple
combination
Compatibility with Increased Not tested Binary mixture [4]
Dihydralazine degradation
in mixture
Polymer Dispersion Not Two distinct  PLA-indapamide (50:50) system [1]
Stability applicable Tg values
observed
Compression- Not Resistant at  Individual amorphous form [2] [3]
induced applicable ambient
Crystallization pressure

Experimental Methods for Characterizing Indapamide
Solid Forms

Differential Scanning Calorimetry (DSC) Protocols

Standard DSC Measurements for indapamide solid form characterization should be performed using
calibrated DSC instruments under nitrogen gas flow (50 mL-min~!). Samples of 5-10 mg should be tightly
packed into standard aluminium crucibles with pierced lids. For amorphous indapamide preparation, the
crystalline sample should be heated to 190°C and held for 5 minutes to melt the crystalline form, followed by
rapid cooling to 25°C. This process eliminates the crystalline structure and produces the amorphous glass.
The glass transition temperature (Tg) is determined as the midpoint of the heat capacity change during the

second heating cycle at a rate of 10°C-min~1 [2] [3].

Isothermal Physical Ageing Studies should be conducted by first heating the sample to 190°C to erase
thermal history, then cooling at 10°C-min~! to the desired ageing temperature (between 35-85°C). The

sample should be held at this temperature for specific ageing times (30 minutes to 32 hours), then cooled to
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25°C and finally reheated to 190°C at 10°C-min~!. The enthalpy relaxation (AHr) is calculated from the area

between the heat flow curves of aged and unaged samples [2] [3].

Start with crystalline
indapamide sample

i

Heat to 190°C
Hold for 5 min

i

Rapid cool to 25°C

Click to download full resolution via product page

Figure 1: Experimental Workflow for Preparation and Characterization of Amorphous Indapamide

Chromatographic Methods for Stability Assessment

HPLC Analysis for chemical stability assessment should be performed using a LiChrospher CN column

(125 x 4.0 mm, 5 pm) with mobile phase consisting of 0.1% formic acid, 10 mM ammonium formate, and
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acetonitrile (55:15:30, v/v/v). The flow rate should be maintained at 1.4 mL-min~! with detection at 228 nm.
Column temperature should be set at 22°C. For stress testing, samples should be exposed to various pH
conditions (acidic, neutral, alkaline), high temperature/humidity (e.g., 70°C/75% RH), and UV/VIS light.

Sampling should be performed at predetermined time points to determine degradation kinetics [4].

UPLC-DAD Method for dissolution studies should utilize a Waters ACQUITY UPLC System with a BEH
C18 column (50 x 2.1 mm, 1.7 pm). The mobile phase should consist of 0.025% trifluoroacetic acid in water
and acetonitrile with gradient elution. The flow rate should be 0.5 mL-min~! with detection at 240 nm. This

method has been validated with a run time of less than 3 minutes, demonstrating excellent specificity,

linearity (r2 > 0.999), and sensitivity (LOD: ~0.03 pg/mL; LOQ: ~0.09 pg/mL) [5].

Complementary Characterization Techniques

FT-IR Spectroscopy should be performed using a Nicolet 6700 spectrometer equipped with a Smart iTR
accessory. Samples of approximately 2 mg should be placed on the diamond crystal, with four scans
recorded over the range 4000-800 cm™! at a resolution of 4 cm™!. FT-IR is particularly useful for detecting
potential interactions between indapamide and other drugs in combination products by identifying changes in

functional group vibrations [4].

LC-MS Methods should be employed for identification of degradation products. Optimal conditions utilize
a C18 column with mobile phases containing ammonium formate and acetonitrile in gradient mode. Mass
detection should be performed with electrospray ionization in positive and negative modes. This technique
enables identification of specific degradation products such as 4-chloro-3-sulfamoylbenzamide and 4-chloro-
3-(formylsulfamoyl)-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)benzamide, which may form in drug

combinations [4].

Formulation Implications and Stability Considerations

Stability and Storage Considerations

The physical stability of amorphous indapamide is highly temperature-dependent. Below 45°C, amorphous

indapamide shows no significant enthalpy relaxation for up to 32 hours, making it relatively stable for short-
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term processing at these temperatures. However, at higher temperatures (65-85°C), significant physical
ageing occurs within hours or even minutes. This has important implications for manufacturing processes
that might involve heating, such as hot melt extrusion or compression. The fragility parameter of 75.5
classifies amorphous indapamide as "moderately fragile," indicating it has intermediate stability among

amorphous pharmaceuticals [2] [3].

Chemical stability studies reveal that indapamide degrades faster when combined with certain other
antihypertensive drugs like dihydralazine. Specifically, indapamide shows increased degradation under high
temperature and high humidity conditions when in mixture form. The degradation follows first-order
kinetics, with the fastest degradation occurring at pH > 10. This pH-dependent degradation profile should
inform formulation strategies, particularly for liquid dosage forms or solid forms that might be exposed to

moisture during storage [4].

Dissolution and Bioavailability Enhancement

The amorphous form of indapamide offers potential dissolution advantages over the crystalline form due to
its higher energy state and disordered structure. Research has demonstrated that amorphous indapamide in
fixed-dose combinations with perindopril and amlodipine shows enhanced dissolution characteristics. This is
particularly important for indapamide as it is classified as a BCS Class II drug with low solubility and high

permeability, where dissolution is the rate-limiting step for absorption [5].

Several formulation strategies have been explored to enhance indapamide dissolution while maintaining
stability. These include amorphization techniques like rapid quenching of the melt and milling. Additionally,
combination with polymers such as poly(lactic acid) in 50:50 ratio has been investigated, though this system
shows two distinct glass transitions, indicating a lack of molecular mixing and potential stability concerns.
The development of effective amorphous solid dispersions remains challenging for indapamide due to its

tendency to undergo physical ageing [1].

Processing and Manufacturing Implications

The compression and tableting processes for indapamide formulations require careful consideration of
solid form stability. Typical tableting pressures range between 40-200 MPa, applied for less than one second.

While amorphous indapamide is relatively stable under ambient pressure conditions, the effect of such
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pressure ranges on its physical stability requires evaluation during formulation development. Studies of other
amorphous drugs under pressure show varied responses, with some crystallizing under pressure while others

remain stable [6].

For fixed-dose combinations, compatibility with other active ingredients must be thoroughly investigated.
Research shows that indapamide demonstrates different stability profiles when combined with various
antihypertensive agents. In triple combinations with perindopril and amlodipine, acceptable stability can be
achieved with proper formulation optimization. However, in binary mixtures with dihydralazine, accelerated

degradation occurs, necessitating protective formulation strategies [5] [4].

Application Notes and Decision Framework

Crystalline vs. Amorphous Indapamide: Advantages and
Challenges

Table 4: Decision Framework for Selecting Indapamide Solid Forms in Formulation Development

Consideration Crystalline Indapamide Amorphous Indapamide
Thermodynamic Stability High stability, low risk of form Metastable, tendency to crystallize
conversion
Dissolution Performance Limited by poor solubility Enhanced apparent solubility
Manufacturing Standard processes sufficient Specialized equipment and controls
Requirements needed
Storage Conditions Standard room temperature May require controlled
conditions temperature/humidity
Compatibility in Generally stable but limited Enhanced dissolution but potential
Combinations dissolution instability
Regulatory Well-established, conventional May require additional stability
Considerations form studies
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Recommendations for Different Formulation Scenarios

For immediate-release monotherapy formulations, crystalline indapamide remains the preferred option due
to its stability and well-characterized behavior. The solubility limitations may be addressed through particle

size reduction or the use of solubilizing excipients rather than complete amorphization.

For fixed-dose combination products where enhanced dissolution is critical, amorphous indapamide should
be considered, but requires comprehensive stability studies including stress testing of the drug-drug
interactions. Stabilization through polymer-based amorphous solid dispersions should be investigated,

though complete molecular mixing may be challenging to achieve.

For accelerated development programs where time-to-market is prioritized, crystalline form development
presents lower risk and more predictable regulatory pathways. For programs targeting product differentiation
through enhanced performance, amorphous form development may be justified despite the additional

development challenges.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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